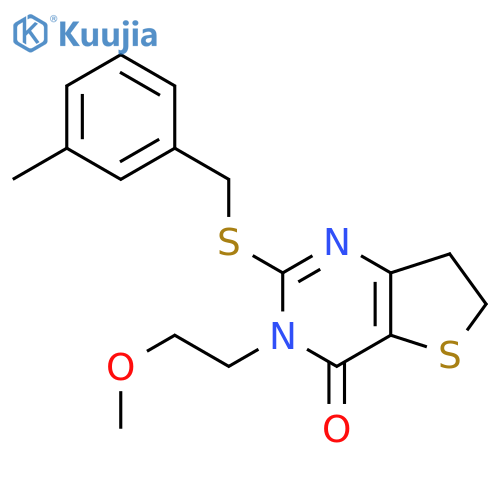

Cas no 893376-23-3 (3-(2-methoxyethyl)-2-{(3-methylphenyl)methylsulfanyl}-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one)

3-(2-methoxyethyl)-2-{(3-methylphenyl)methylsulfanyl}-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one 化学的及び物理的性質

名前と識別子

-

- 3-(2-methoxyethyl)-2-{(3-methylphenyl)methylsulfanyl}-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one

- 3-(2-methoxyethyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

- AKOS024614752

- 893376-23-3

- 3-(2-methoxyethyl)-2-[(3-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

- SR-01000017644-1

- SR-01000017644

- 3-(2-methoxyethyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

- F1858-0313

-

- インチ: 1S/C17H20N2O2S2/c1-12-4-3-5-13(10-12)11-23-17-18-14-6-9-22-15(14)16(20)19(17)7-8-21-2/h3-5,10H,6-9,11H2,1-2H3

- InChIKey: CDHKBXMDYNXOAY-UHFFFAOYSA-N

- ほほえんだ: S1CCC2=C1C(N(C(=N2)SCC1C=CC=C(C)C=1)CCOC)=O

計算された属性

- せいみつぶんしりょう: 348.09662023g/mol

- どういたいしつりょう: 348.09662023g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 23

- 回転可能化学結合数: 6

- 複雑さ: 519

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 92.5Ų

3-(2-methoxyethyl)-2-{(3-methylphenyl)methylsulfanyl}-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1858-0313-10μmol |

3-(2-methoxyethyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one |

893376-23-3 | 90%+ | 10μl |

$103.5 | 2023-05-17 | |

| Life Chemicals | F1858-0313-40mg |

3-(2-methoxyethyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one |

893376-23-3 | 90%+ | 40mg |

$210.0 | 2023-05-17 | |

| Life Chemicals | F1858-0313-2mg |

3-(2-methoxyethyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one |

893376-23-3 | 90%+ | 2mg |

$88.5 | 2023-05-17 | |

| Life Chemicals | F1858-0313-15mg |

3-(2-methoxyethyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one |

893376-23-3 | 90%+ | 15mg |

$133.5 | 2023-05-17 | |

| Life Chemicals | F1858-0313-25mg |

3-(2-methoxyethyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one |

893376-23-3 | 90%+ | 25mg |

$163.5 | 2023-05-17 | |

| Life Chemicals | F1858-0313-5μmol |

3-(2-methoxyethyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one |

893376-23-3 | 90%+ | 5μl |

$94.5 | 2023-05-17 | |

| Life Chemicals | F1858-0313-1mg |

3-(2-methoxyethyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one |

893376-23-3 | 90%+ | 1mg |

$81.0 | 2023-05-17 | |

| Life Chemicals | F1858-0313-20μmol |

3-(2-methoxyethyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one |

893376-23-3 | 90%+ | 20μl |

$118.5 | 2023-05-17 | |

| Life Chemicals | F1858-0313-2μmol |

3-(2-methoxyethyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one |

893376-23-3 | 90%+ | 2μl |

$85.5 | 2023-05-17 | |

| Life Chemicals | F1858-0313-5mg |

3-(2-methoxyethyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one |

893376-23-3 | 90%+ | 5mg |

$103.5 | 2023-05-17 |

3-(2-methoxyethyl)-2-{(3-methylphenyl)methylsulfanyl}-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one 関連文献

-

R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368

-

Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389

-

Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732

-

Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286

-

6. Book reviews

-

Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432

-

Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297

3-(2-methoxyethyl)-2-{(3-methylphenyl)methylsulfanyl}-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-oneに関する追加情報

Introduction to 3-(2-methoxyethyl)-2-{(3-methylphenyl)methylsulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one (CAS No. 893376-23-3) and Its Emerging Applications in Chemical Biology

The compound 3-(2-methoxyethyl)-2-{(3-methylphenyl)methylsulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one, identified by its CAS number 893376-23-3, represents a novel heterocyclic scaffold that has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule belongs to the thienopyrimidine class, a structural motif well-documented for its broad spectrum of biological activities. The unique combination of a thiophene ring fused with a pyrimidine core, augmented by functional groups such as a methylsulfanyl substituent at the 2-position and an ethyl moiety at the 3-position, endows this compound with distinct chemical and pharmacological properties that make it a promising candidate for further investigation.

Recent advancements in drug discovery have highlighted the importance of heterocyclic compounds due to their inherent binding affinity and structural diversity. The thieno[3,2-d]pyrimidin-4-one scaffold has been extensively explored for its potential in modulating various biological pathways, including enzyme inhibition and receptor interaction. The presence of the (3-methylphenyl)methylsulfanyl group introduces additional complexity to the molecule, which may contribute to its selectivity and efficacy in targeting specific biological processes. This feature aligns with the growing trend in medicinal chemistry toward designing molecules with tailored physicochemical properties to enhance drug-like characteristics.

In the realm of chemical biology, compounds like 3-(2-methoxyethyl)-2-{(3-methylphenyl)methylsulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one are being scrutinized for their potential role in modulating cellular signaling pathways associated with diseases such as cancer, inflammation, and neurodegeneration. The thiophene ring is known to exhibit antioxidant properties, while the pyrimidine core is frequently found in nucleoside analogs used in antiviral therapies. The synergistic effects of these structural elements suggest that this compound may possess dual functionality, making it a versatile tool for investigating complex biological systems.

One of the most compelling aspects of this molecule is its potential as a lead compound for developing novel therapeutics. The methylsulfanyl group at the 2-position has been shown to enhance binding interactions with biological targets by increasing lipophilicity and reducing polar surface area. Additionally, the ethyl substituent at the 3-position may contribute to solubility and metabolic stability, critical factors for drug development. These features are particularly relevant in the context of recent studies demonstrating that optimizing such structural elements can significantly improve pharmacokinetic profiles.

Current research in chemical biology emphasizes the need for innovative molecular architectures that can address unmet medical needs. The scaffold of thieno[3,2-d]pyrimidin-4-one has been leveraged in several high-throughput screening campaigns due to its demonstrated ability to interact with a wide range of biological targets. For instance, derivatives of this class have shown promise in inhibiting kinases and other enzymes implicated in cancer progression. The compound under discussion (CAS No. 893376-23-3) shares this structural heritage but incorporates unique modifications that may confer distinct advantages over existing analogs.

The synthesis of 3-(2-methoxyethyl)-2-{(3-methylphenyl)methylsulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves multi-step organic transformations that highlight the synthetic ingenuity required to construct such complex molecules. Key steps typically include cyclization reactions to form the heterocyclic core followed by functional group manipulations to introduce the desired substituents. Advances in synthetic methodologies have enabled more efficient and scalable production of these compounds, facilitating their use in both academic research and industrial applications.

Evaluation of this compound's biological activity often involves in vitro assays designed to assess its interaction with specific targets. Preliminary data suggest that it exhibits moderate potency against certain enzymes and receptors relevant to therapeutic intervention. However, further studies are necessary to fully elucidate its mechanism of action and potential side effects. Collaborative efforts between synthetic chemists and biochemists are essential for optimizing this molecule's pharmacological profile through structure-activity relationship (SAR) studies.

The integration of computational chemistry tools has revolutionized drug discovery by allowing researchers to predict molecular properties and interactions before conducting experimental validation. Molecular docking simulations can provide insights into how 3-(2-methoxyethyl)-2-{(3-methylphenyl)methylsulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one might bind to biological targets such as proteins or nucleic acids. These predictions can guide synthetic modifications aimed at improving binding affinity and selectivity.

In conclusion,thieno[3,2-d]pyrimidin-4-one derivatives represent a fertile ground for innovation in pharmaceutical research. The specific modifications present in CAS No. 893376-23-3, including the methylsulfanyl and ethyl substituents,positioned strategically within the heterocyclic framework, offer intriguing possibilities for developing new therapeutic agents. As our understanding of biological pathways continues to expand,compounds like this one will play an increasingly important role in addressing complex diseases through targeted molecular intervention.

893376-23-3 (3-(2-methoxyethyl)-2-{(3-methylphenyl)methylsulfanyl}-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one) 関連製品

- 1194374-05-4(Edivoxetine Hydrochloride)

- 877637-45-1(4-oxo-6-(pyrimidin-2-ylsulfanyl)methyl-4H-pyran-3-yl 2-(4-nitrophenyl)acetate)

- 2172522-31-3(5-cyclobutyl-1-(4-methoxybutyl)-1H-1,2,3-triazol-4-ylmethanamine)

- 896338-34-4(4-methanesulfonyl-N-4-(4-methylphenyl)-1,3-thiazol-2-ylbenzamide)

- 58509-95-8(Pentanamide, N-1H-imidazo[4,5-b]pyridin-7-yl-)

- 2598-01-8(trans-1,3,3-Trichloro-1-propene)

- 951993-68-3(6-fluoro-4-hydroxy-N-5-(propan-2-yl)-1,3,4-thiadiazol-2-ylquinoline-3-carboxamide)

- 1500602-74-3(5-chloro-3-nitropyridine-2-sulfonamide)

- 115464-89-6(2-(3-chlorophenyl)-1H-pyrrole)

- 1184289-90-4(1-((5-Bromo-2-methylphenyl)sulfonyl)-4-ethylpiperazine)